molecular formula C15H19NO5 B169216 trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 130930-28-8

trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No.: B169216
CAS No.: 130930-28-8
M. Wt: 293.31 g/mol
InChI Key: FEPRPINUVNZMRY-OLZOCXBDSA-N
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Description

trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate: is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and ethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing various biochemical pathways. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A hydroxylated pyrrolidine derivative.

Uniqueness: trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and stereochemistry. The presence of both benzyl and ethyl groups, along with the hydroxyl group, provides distinct chemical and biological properties that differentiate it from other pyrrolidine derivatives.

Biological Activity

trans-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 130930-28-8) is a synthetic compound derived from pyrrolidine, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and specific applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO5, with a molecular weight of approximately 293.32 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and an ethyl group, along with two carboxylate functionalities that contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors in the central nervous system. The compound's structure allows it to modulate the activity of neurotransmitter systems, potentially influencing pathways related to mood regulation and cognitive function.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on specific cellular pathways. For instance, it has been shown to inhibit the activation of LX-2 cells in liver fibrosis models, reducing the expression of fibrosis markers such as COL1A1 and α-SMA in a dose-dependent manner . This suggests potential therapeutic applications in liver diseases characterized by fibrosis.

Data Table: Biological Activity Overview

Activity Effect Reference
Inhibition of LX-2 cell activationReduced COL1A1 expression
Modulation of neurotransmitter systemsPotential mood regulation
Anti-fibrotic effectsDecreased fibrotic markers

Case Study 1: Anti-Fibrotic Activity

In a study examining the anti-fibrotic properties of this compound, researchers treated LX-2 cells with varying concentrations of the compound. The results indicated significant reductions in fibrosis-related proteins and mRNA levels following treatment with the compound, highlighting its potential as a therapeutic agent in liver fibrosis management .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound. The compound was tested for its ability to influence neurotransmitter release in neuronal cultures. Results showed that it could enhance the release of certain neurotransmitters while inhibiting others, suggesting a complex role in modulating synaptic activity .

Properties

IUPAC Name

1-O-benzyl 2-O-ethyl (4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRPINUVNZMRY-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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